molecular formula C13H11FO B1273162 1-(Benzyloxy)-4-fluorobenzene CAS No. 370-78-5

1-(Benzyloxy)-4-fluorobenzene

Cat. No.: B1273162
CAS No.: 370-78-5
M. Wt: 202.22 g/mol
InChI Key: GOJNJAKUQZLPPP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the benzyloxy group to a benzyl alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol or de-fluorinated benzene derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-fluorobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its benzyloxy and fluorine substituents. These interactions can influence the compound’s reactivity and binding affinity in biological systems, potentially affecting pathways involved in cellular processes.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-(Benzyloxy)-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.

    1-(Benzyloxy)-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 1-(Benzyloxy)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

1-fluoro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJNJAKUQZLPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371071
Record name 1-(benzyloxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-78-5
Record name 1-Fluoro-4-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(benzyloxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 370-78-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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